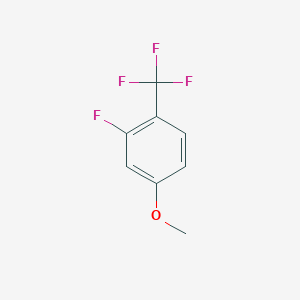

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNFXUTYCAGURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625659 | |

| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-33-8 | |

| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a representative procedure, 2-fluoro-4-methoxy-1-iodobenzene undergoes trifluoromethylation in sulfolane at 45°C with CuI and CsF as catalysts. The reaction proceeds via a single-electron transfer mechanism, where CuI activates TMSCF₃ to generate a CF₃ radical, which couples with the aryl iodide. Key parameters include:

-

Temperature : 45°C (prevents side reactions)

-

Catalyst loading : 1.5 equiv CuI relative to substrate

-

Solvent : Sulfolane (enhances radical stability)

Post-reaction purification via column chromatography (ethyl acetate/petroleum ether) yields the target compound in 85–91% purity.

Substrate Preparation

The iodinated precursor, 2-fluoro-4-methoxy-1-iodobenzene, is synthesized through sequential functionalization:

-

Methoxylation : 2-fluoro-4-nitroiodobenzene is treated with sodium methoxide in DMF at 80°C, replacing nitro with methoxy (70% yield).

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

-

Sandmeyer Reaction : Diazotization with NaNO₂/HCl followed by KI substitution introduces iodine.

Sequential Nitration and Methoxylation

This route, inspired by the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile, leverages nitration to direct subsequent substitutions.

Nitration of 2-Fluoro-1-(trifluoromethyl)benzene

Starting with 2-fluoro-1-(trifluoromethyl)benzene, nitration with HNO₃/H₂SO₄ at 10–20°C introduces a nitro group predominantly at the para position (relative to fluorine), yielding 2-fluoro-4-nitro-1-(trifluoromethyl)benzene (82% yield). The trifluoromethyl group’s electron-withdrawing nature directs electrophilic attack to the meta position, while fluorine’s ortho/para-directing effect ensures regioselectivity.

Nitro-to-Methoxy Conversion

The nitro group is reduced to an amine using Fe/NH₄Cl in refluxing ethanol (95% yield), followed by diazotization with NaNO₂/HCl at 0–5°C. Methoxylation is achieved by treating the diazonium salt with Cu₂O in methanol, yielding 2-fluoro-4-methoxy-1-(trifluoromethyl)benzene (68% yield).

Directed Ortho-Metalation Strategies

Directed metalation offers precise control over substitution patterns. Using a methoxy group as a directing group, fluorine can be introduced ortho to the trifluoromethyl group.

Synthesis of 4-Methoxy-1-(trifluoromethyl)benzene

-

Friedel-Crafts Trifluoromethylation : Anisole reacts with CF₃Cl in the presence of AlCl₃, yielding 4-methoxy-1-(trifluoromethyl)benzene (55% yield).

-

Fluorination via LDA : Lithiation at −78°C with LDA, followed by quenching with N-fluorobenzenesulfonimide (NFSI), introduces fluorine at position 2 (63% yield).

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

Oxidation Products: Quinones and other oxygenated derivatives.

Reduction Products: Partially or fully reduced fluorinated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1. Building Block for Synthesis:

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions, including:

- Nucleophilic substitutions: The fluorine atom can be replaced with nucleophiles, allowing for the introduction of diverse functional groups.

- Coupling reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

2. Synthesis of Bioactive Compounds:

Research has indicated that derivatives of this compound can lead to the development of bioactive substances with potential therapeutic effects. For example, studies have shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased binding affinity to biological targets .

Pharmaceutical Applications

1. Antitumor and Anti-inflammatory Agents:

Recent studies have focused on the synthesis of derivatives of this compound that demonstrate antitumor and anti-inflammatory properties. These compounds are being investigated for their ability to inhibit specific pathways involved in cancer progression and inflammatory responses .

Case Study:

A study synthesized benzylidene-substituted derivatives from this compound, revealing promising results in inhibiting neuroinflammation—an area of growing interest for treating neurodegenerative diseases .

Agrochemical Applications

1. Pesticide Development:

The unique properties of this compound make it an excellent candidate for the development of new agrochemicals. Its ability to modify biological activity can enhance the effectiveness of pesticides by improving their stability and reducing degradation in environmental conditions.

2. Herbicides:

Compounds derived from this compound have been explored for herbicidal activity, targeting specific weed species while minimizing impact on crops .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic synthesis | Nucleophilic substitutions, coupling |

| Pharmaceutical | Development of antitumor and anti-inflammatory agents | Neuroinflammation inhibitors |

| Agrochemical | Formulation of pesticides and herbicides | Enhanced stability and selectivity |

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Methoxy vs. Bromo/Chloro Groups

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6): Replacing methoxy with bromo and trifluoromethoxy groups increases molecular weight (267.00 g/mol) and introduces heavier halogens, which may enhance reactivity in cross-coupling reactions .

- 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene : The chloromethyl group introduces steric bulk and reactivity toward nucleophilic substitution, contrasting with the methoxy group’s stability .

Trifluoromethyl vs. Methyl

Trifluoromethyl vs. Trifluoromethoxy

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : The trifluoromethoxy (-OCF₃) group is more polar than -CF₃, leading to higher solubility in aqueous media but reduced thermal stability compared to the target compound .

Data Tables

Table 1: Physical Properties of Selected Analogous Compounds

Table 2: Spectroscopic Challenges in Fluorinated Aromatics

Research Findings

- Synthesis Challenges : The synthesis of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene likely faces hurdles similar to those reported for 1-methoxy-4-[(1-trifluoromethyl)thio]benzene, where side products with analogous substituents resist separation due to nearly identical physical properties .

- Electronic Effects : The electron-withdrawing -CF₃ and -F groups deactivate the benzene ring toward electrophilic substitution, directing incoming substituents to positions ortho/para to the methoxy group. This contrasts with methyl or bromo analogs, where steric effects dominate .

Biologische Aktivität

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene, a compound featuring both fluoro and trifluoromethyl substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : C12H9F3O

- Molecular Weight : 221.20 g/mol

- CAS Number : 1261268-94-3

Biological Activities

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Anticancer Properties

Several derivatives of the compound have shown promise in anticancer applications. For instance, analogs containing similar structural motifs were evaluated for their ability to inhibit tumor cell proliferation. In vitro assays revealed significant reductions in cell viability across multiple cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake. Once inside the cell, it may inhibit key enzymes involved in metabolic pathways or disrupt signaling cascades critical for cell survival and proliferation .

Case Studies

- Antitumor Efficacy :

- Inhibition of Kinases :

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | Varies | Bacterial strains |

| Derivative A | Antitumor | 0.64 | HCT116 |

| Derivative B | Kinase Inhibition | 0.4 - 1400 nM | Various kinases |

Q & A

How can researchers optimize synthetic routes for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene to improve yield and purity?

Level: Basic

Methodological Answer:

Synthesis of fluorinated aromatic compounds often involves cross-coupling reactions or electrophilic substitution. For example, copper-catalyzed coupling of 4-methoxybenzeneboronic acid with halogenated trifluoromethylbenzene derivatives under argon at 60°C can yield analogous structures (e.g., 1-methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene) with ~65% yield . Key parameters include:

- Catalyst selection : Hydrazonic ligands and copper iodide enhance regioselectivity.

- Solvent optimization : Ethanol or THF improves reaction homogeneity.

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients resolves steric hindrance from fluorine substituents.

What analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR detects methoxy and aromatic proton splitting patterns influenced by electron-withdrawing trifluoromethyl groups .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving positional disorder caused by fluorine’s high electron density .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation pathways, critical for detecting halogenated byproducts .

How do fluorine substituents complicate crystallographic refinement of this compound?

Level: Advanced

Methodological Answer:

Fluorine’s strong electron-withdrawing effects create anisotropic displacement parameters (ADPs) in X-ray data, leading to overfitting. Strategies include:

- SHELXL Constraints : Apply "ISOR" or "DELU" commands to restrict ADP fluctuations .

- Twinned Data Handling : Use SHELXE for twin-law identification in cases of pseudo-merohedral twinning induced by fluorine’s symmetry disruption .

- High-Resolution Data : Collect data at <1.0 Å resolution to mitigate thermal motion artifacts from fluorine’s small atomic radius .

How can researchers reconcile discrepancies between computational modeling and experimental data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from incomplete basis sets in DFT calculations (e.g., neglecting dispersion forces in trifluoromethyl groups). To address this:

- Basis Set Selection : Use def2-TZVP with Grimme’s D3 correction for van der Waals interactions .

- Solvent Effects : Include PCM models to simulate solvent polarization in NMR chemical shift predictions .

- Experimental Validation : Compare calculated dipole moments with microwave spectroscopy data to refine charge distribution models .

What strategies mitigate spectral overlap in 19F^{19}\text{F}19F NMR caused by trifluoromethyl and fluorine substituents?

Level: Advanced

Methodological Answer:

- Decoupling Experiments : Apply - COSY to resolve coupling between trifluoromethyl and adjacent fluorine atoms .

- Low-Temperature NMR : Reduce rotational freedom of the trifluoromethyl group at –40°C to sharpen split signals .

- Chemical Shift Additivity : Use databases of fluorinated analogs (e.g., 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene) to predict shifts .

How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

Level: Advanced

Methodological Answer:

The methoxy group directs electrophiles to the para position, but trifluoromethyl groups may sterically hinder reactivity. Solutions include:

- Protecting Groups : Temporarily convert methoxy to a bulky silyl ether to block competing reaction pathways .

- Lewis Acid Catalysis : Use BF·EtO to polarize electrophiles and enhance meta-selectivity relative to trifluoromethyl .

What are the key reactivity differences between this compound and non-fluorinated analogs?

Level: Basic

Methodological Answer:

- Electrophilic Aromatic Substitution : Fluorine and trifluoromethyl groups deactivate the ring, requiring harsher conditions (e.g., HNO/HSO at 80°C) compared to toluene derivatives .

- Nucleophilic Attack : Methoxy groups are susceptible to demethylation by BBr, but fluorine’s inductive effect stabilizes intermediates, slowing hydrolysis .

How can researchers identify and characterize byproducts in fluorinated benzene syntheses?

Level: Advanced

Methodological Answer:

- GC-MS with Isotopic Labeling : Track in methoxy groups to detect demethylation byproducts .

- X-ray Powder Diffraction (XRPD) : Identify crystalline impurities (e.g., 1-fluoro-4-(trifluoromethyl)benzene isomers) via Rietveld refinement .

What precautions are necessary for handling this compound under high-temperature conditions?

Level: Advanced

Methodological Answer:

- Thermal Stability Screening : Use DSC/TGA to identify decomposition thresholds (e.g., trifluoromethyl cleavage above 200°C) .

- Inert Atmosphere : Conduct reactions in Schlenk lines to prevent hydrolysis of fluorine substituents .

How can researchers navigate database retrieval challenges for fluorinated benzene derivatives?

Level: Advanced

Methodological Answer:

- Semantic Enrichment Tools : Use ontology-based search terms (e.g., "trifluoromethyl-methoxybenzene derivatives") to filter non-specific hits like "1-Allyloxy-2-methoxybenzene" .

- CAS Registry Cross-Referencing : Validate structures via PubChem CID or DSSTox DTXSID (e.g., DTXSID90673323 for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.